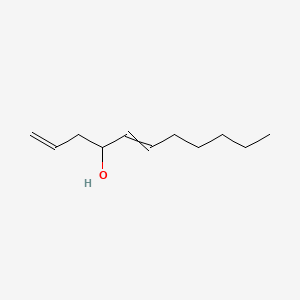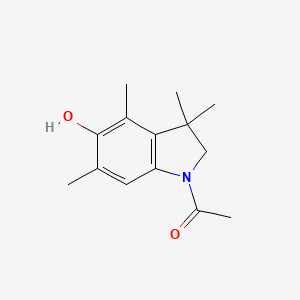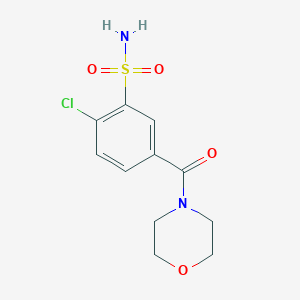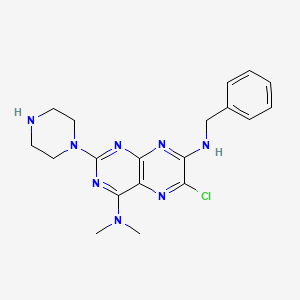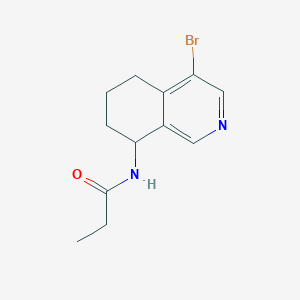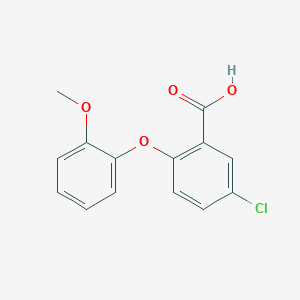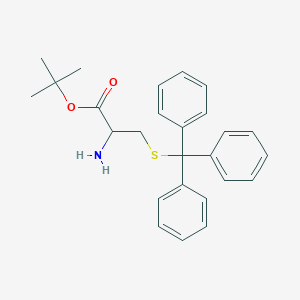
(R)-tert-Butyl 2-amino-3-(tritylthio)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-tert-Butyl 2-amino-3-(tritylthio)propanoate is an organic compound that belongs to the class of amino acid derivatives It features a tert-butyl ester group, an amino group, and a tritylsulfanyl group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-3-tritylsulfanylpropanoate typically involves the protection of amino acids and subsequent functionalization. One common method involves the use of tert-butanol and anhydrous magnesium sulfate in the presence of boron trifluoride diethyl etherate to form tert-butyl esters . This method is advantageous due to its high yield and tolerance to various amino acid side chains.
Industrial Production Methods
Industrial production of tert-butyl esters, including tert-butyl 2-amino-3-tritylsulfanylpropanoate, often employs flow microreactor systems. These systems allow for efficient, versatile, and sustainable synthesis compared to traditional batch processes . The use of flow microreactors enhances the scalability and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(R)-tert-Butyl 2-amino-3-(tritylthio)propanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The tritylsulfanyl group can be reduced to yield the corresponding thiol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted amino acid derivatives.
Scientific Research Applications
(R)-tert-Butyl 2-amino-3-(tritylthio)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-3-tritylsulfanylpropanoate involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds and ionic interactions with biological molecules, while the tritylsulfanyl group can participate in redox reactions. These interactions can modulate enzyme activity and influence biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-amino-3-sulfanylpropanoate: Lacks the trityl group, making it less sterically hindered.
Tert-butyl 2-amino-3-(4,6-di-tert-butyl-2,3-dihydroxyphenyl)thioacetate: Contains a dihydroxyphenyl group instead of a trityl group, offering different reactivity and properties.
Uniqueness
(R)-tert-Butyl 2-amino-3-(tritylthio)propanoate is unique due to its combination of a bulky trityl group and a tert-butyl ester, which confer distinct steric and electronic properties. These features make it a valuable compound for studying steric effects in chemical reactions and for developing novel synthetic methodologies.
Properties
Molecular Formula |
C26H29NO2S |
|---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-tritylsulfanylpropanoate |
InChI |
InChI=1S/C26H29NO2S/c1-25(2,3)29-24(28)23(27)19-30-26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19,27H2,1-3H3 |
InChI Key |
VVIZBZVUAOGUBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
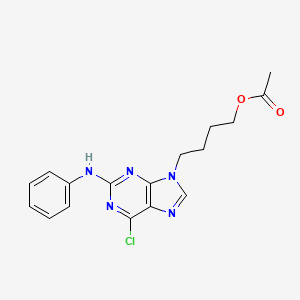
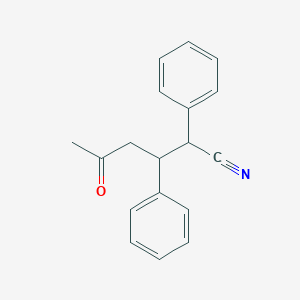
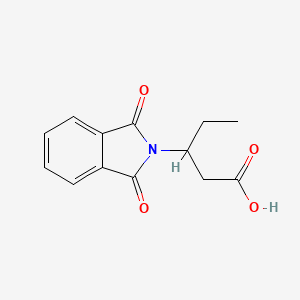
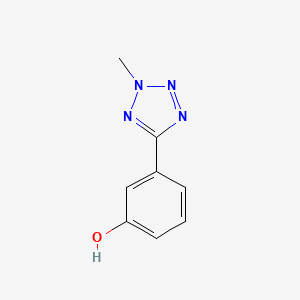

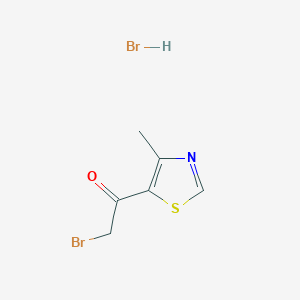
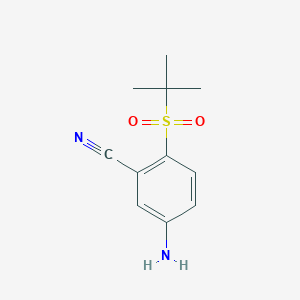
![Ethyl 4-[(2-hydroxyethyl)(methyl)amino]benzoate](/img/structure/B8338901.png)
